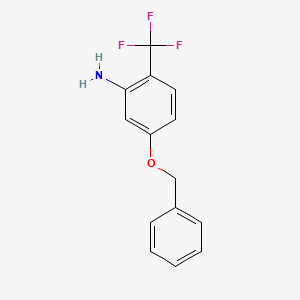
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a phenoxy group, which is further substituted with a chloro and trifluoromethyl group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-chloro-3-(trifluoromethyl)phenol and piperidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.
Procedure: The phenol is first deprotonated by the base, forming a phenoxide ion. This ion then reacts with piperidine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the chloro or trifluoromethyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic properties.
Pharmacology: Research into the compound’s interaction with various receptors and enzymes is ongoing, with a focus on its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic effects .
類似化合物との比較
Similar Compounds
4-((4-Chloro-3-(trifluoromethyl)phenyl)piperidine): This compound is structurally similar but lacks the phenoxy group.
4-((4-Chloro-3-(trifluoromethyl)phenoxy)ethyl)piperidine: This compound has an ethyl linker instead of a methyl linker.
Uniqueness
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications.
特性
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c14-12-2-1-10(7-11(12)13(15,16)17)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKXFTPKVYDBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8213041.png)













